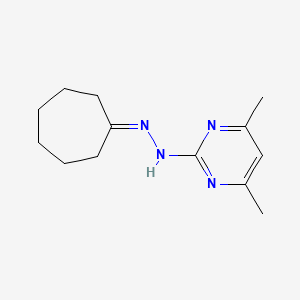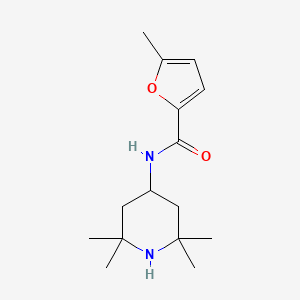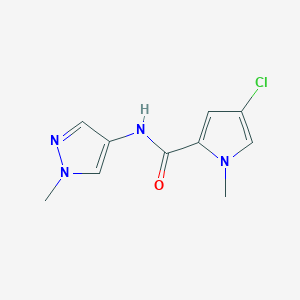
N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine, also known as CHDAP, is a synthetic organic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CHDAP belongs to the class of pyrimidines and has a unique cycloheptylideneamino substituent attached to its pyrimidine ring.
Mechanism of Action
The mechanism of action of N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. Inflammation is reduced through the inhibition of the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. In the brain, N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and physiological effects:
N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine has been found to have low toxicity and is well-tolerated in animal studies. The compound is metabolized in the liver and excreted in the urine. In vitro studies have shown that N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine has a high affinity for DNA, which may contribute to its anticancer activity. The compound has also been found to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
One advantage of using N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, the compound has been found to have low toxicity, making it a safe choice for in vitro and in vivo studies. However, one limitation of using N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine is its moderate yield, which may limit its availability for larger-scale experiments.
Future Directions
There are several future directions for the study of N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine. One potential area of research is the development of N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine derivatives with improved potency and selectivity for specific targets. Additionally, the use of N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine in combination with other drugs may enhance its therapeutic effects. Further studies are needed to fully understand the mechanism of action of N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine and its potential applications in various fields of medicine.
Synthesis Methods
The synthesis of N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine involves the reaction of 2,4,6-trimethylpyrimidine with cycloheptanone in the presence of ammonium acetate and acetic acid. The reaction proceeds through a condensation reaction, followed by cyclization to form N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine. The yield of the reaction is moderate, and the purity of the product can be improved through recrystallization.
Scientific Research Applications
N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. The compound has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine has been found to have anticancer activity by inducing apoptosis in cancer cells. In the field of neuroscience, N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-10-9-11(2)15-13(14-10)17-16-12-7-5-3-4-6-8-12/h9H,3-8H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUPCLSZVLLBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=C2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cycloheptylideneamino)-4,6-dimethylpyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7539651.png)
![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)





